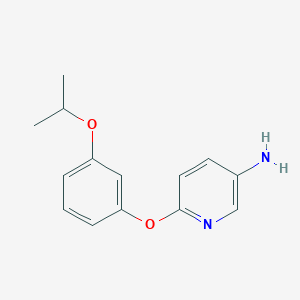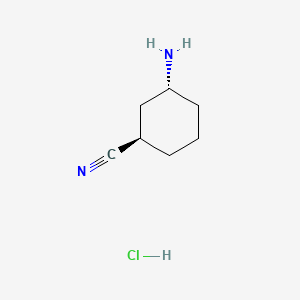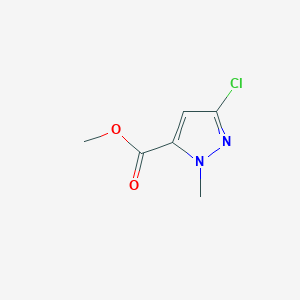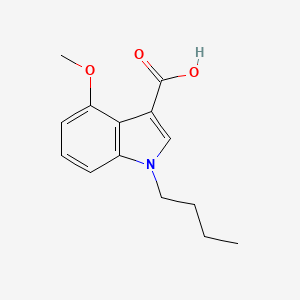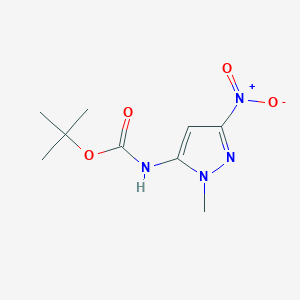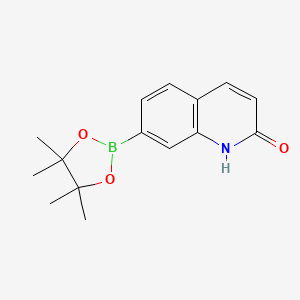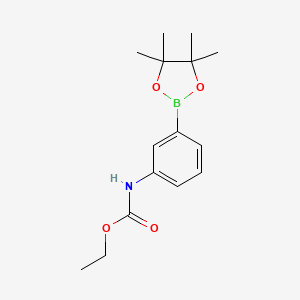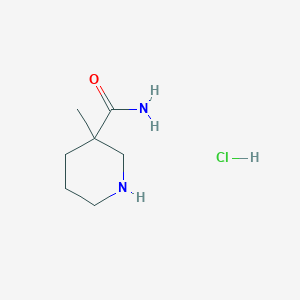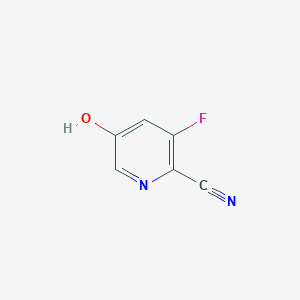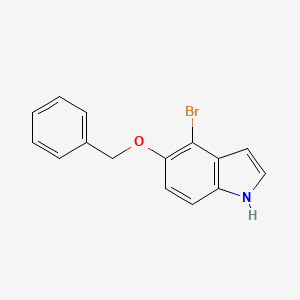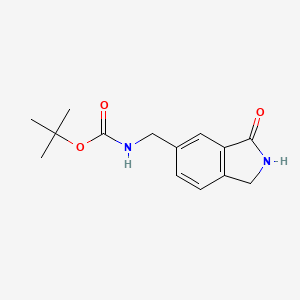
2-(3-Chlorophenyl)pyridin-4-amine
Descripción general
Descripción
2-(3-Chlorophenyl)pyridin-4-amine, also known as 2CP, is an organic compound derived from pyridine, a heterocyclic aromatic compound. It is a colorless solid that is soluble in water and has a variety of chemical and biological applications. 2CP is an important intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used in the synthesis of photolabile compounds, which are compounds that can be activated or deactivated by light.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been utilized in the synthesis and characterization of various chemical structures. For instance, Amirnasr et al. (2001) synthesized and characterized Co(III) complexes where 2-(3-chlorophenyl)pyridin-4-amine played a role in the formation of these complexes, contributing to the understanding of their molecular structures and bonding characteristics (Amirnasr et al., 2001).
Crystal Structure Analysis
- Adeleke and Omondi (2022) presented the crystal structure of a chiral sec-amine derivative of 2-(3-Chlorophenyl)pyridin-4-amine. This research contributes to the knowledge of molecular geometry and arrangement, which is crucial for understanding the chemical behavior and potential applications of these compounds (Adeleke & Omondi, 2022).
Synthesis of New Derivatives
- El-Deeb et al. (2008) focused on the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using 2-(3-Chlorophenyl)pyridin-4-amine. This work highlights the versatility of this compound in forming new heterocyclic compounds, which can have significant implications in various fields like pharmaceuticals and materials science (El-Deeb, Ryu, & Lee, 2008).
Polymerization Catalysts
- In 2018, Kim et al. studied aromatic amine ligands including 2-(3-Chlorophenyl)pyridin-4-amine for their role in catalyzing the polymerization of 2,6-dimethylphenol. Their research contributes to the development of efficient catalyst systems for polymer synthesis, which is a fundamental process in the production of plastics and other polymeric materials (Kim et al., 2018).
Luminescent Properties
- Zhang et al. (2013) explored the synthesis and luminescent properties of silver(I) coordination complexes using flexible unsymmetrical bis(pyridyl) ligands derived from 2-(3-Chlorophenyl)pyridin-4-amine. This research is significant for the development of new materials with potential applications in optoelectronics and photonics (Zhang et al., 2013).
Reactions and Mechanisms
- The compound has been studied for its role in various chemical reactions and mechanisms. For example, Castro et al. (2009) investigated the kinetics and mechanisms of reactions involving diaryl carbonates and pyridines, where 2-(3-Chlorophenyl)pyridin-4-amine could potentially play a role. Such studies are crucial for understanding chemical reactivity and designing efficient synthetic pathways (Castro, Gazitúa, & Santos, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chlorophenyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUIHEVREVBBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)pyridin-4-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

